
1-(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one
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Overview
Description
1-(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H8O2S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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Biological Activity
1-(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one, also known as 5-hydroxybenzothiophene, is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, through various studies and data analyses.
Chemical Structure and Properties
The molecular formula of this compound is C10H10OS. It features a benzothiophene core, which is known for its diverse biological activities due to the presence of sulfur and aromatic systems that facilitate interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzothiophene derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, including multidrug-resistant (MDR) bacteria.
Table 1: Antimicrobial Activity Data
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Activity
In a study examining the effects of benzothiophene derivatives on glioblastoma cell lines, this compound was found to exhibit moderate cytotoxicity with an IC50 value of approximately 45 μM. This suggests that the compound may serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and survival .
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:
Antimicrobial Mechanism
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. The hydrophobic nature of the benzothiophene moiety allows for effective penetration into bacterial cells, leading to cell death.
Anticancer Mechanism
For anticancer activity, the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling molecules involved in cell proliferation .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the benzothiophene ring can significantly affect biological activity. For instance, hydroxyl substitutions enhance both antimicrobial and anticancer activities compared to unsubstituted derivatives .
Table 2: SAR Insights
Scientific Research Applications
Biological Activities
Research indicates that 1-(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one exhibits various biological properties:
Antimicrobial Activity
Studies have demonstrated that derivatives of benzothiophene compounds possess antimicrobial properties. For instance, modifications to the benzothiophene structure can enhance activity against various pathogens, including bacteria and fungi.
Anticancer Potential
The compound has shown promise in cancer research. In vitro studies suggest that it may induce apoptosis in cancer cells, potentially making it suitable for further development as an anticancer agent.
Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways, thus offering potential therapeutic benefits in treating inflammatory diseases.
Conventional Synthesis
Traditional synthetic routes involve the reaction of benzothiophene derivatives with suitable reagents under controlled conditions to yield the target compound.
Green Chemistry Approaches
Recent advancements focus on eco-friendly synthesis methods utilizing microwave irradiation and solvent-free conditions, which enhance yield and reduce environmental impact.
Case Studies
Study | Year | Findings |
---|---|---|
Shaikh et al. | 2023 | Investigated the synthesis of benzothiophene derivatives and their anti-tubercular activity. The study highlighted the importance of structural modifications for enhanced efficacy against Mycobacterium tuberculosis. |
Zhang et al. | 2022 | Explored the anti-cancer properties of benzothiophene derivatives, demonstrating significant cytotoxic effects against various cancer cell lines. |
Kumar et al. | 2024 | Evaluated the anti-inflammatory potential of benzothiophene compounds in animal models, showing promising results in reducing inflammation markers. |
Properties
Molecular Formula |
C10H8O2S |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
1-(5-hydroxy-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C10H8O2S/c1-6(11)10-5-7-4-8(12)2-3-9(7)13-10/h2-5,12H,1H3 |
InChI Key |
JUQUOEZMUSCAFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)C=CC(=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.